REACTION_CXSMILES
|
C[O-].[Na+].C1CCC([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])CC1.[C:19]([O:25][CH3:26])(=[O:24])[C:20]([O:22]C)=O.Cl.[CH:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O.CCOCC>[CH:28]1([C:16]2[CH:17]=[CH:18][C:13]([C:11](=[O:12])[CH2:10][C:20](=[O:22])[C:19]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=2)[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
4-cyclohexyl acetophenone
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)CC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There was then slowly added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
soon after addition a yellow crystalline precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
The mixture was shaken for about 15 minutes
|
Duration
|
15 min
|
Type
|
DISSOLUTION
|
Details
|
until all of the solid dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partially crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
crystallized from 3:1 petroleum ether
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
3.33 g of yellow solid product, m.p. 96°-98° C., was filtered off
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C(CC(C(=O)OC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |